molecular formula C20H20N2O4 B6497552 3,5-dimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 946344-38-3

3,5-dimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide

Cat. No. B6497552
CAS RN: 946344-38-3
M. Wt: 352.4 g/mol
InChI Key: AWDNHQAXOHSICP-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

Benzamide compounds are often synthesized starting from benzoic acid derivatives and amine derivatives . The products are usually purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using spectroscopic methods such as IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including antioxidant activity, free radical scavenging, and metal chelating activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can be predicted using various methods. For example, the boiling point and density can be predicted .

Scientific Research Applications

3,5-dimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide has been used in a variety of scientific research studies. It has been used as a tool to study the effects of cell signaling pathways, such as those related to cancer, inflammation, and neurological diseases. It has also been used to study the effects of drugs on these pathways. Additionally, it has been used to study the effects of environmental toxins on these pathways.

Mechanism of Action

Target of Action

The primary targets of the compound F2493-0154 are currently unknown. The compound belongs to the class of benzamides, which are known to interact with various biological targets, including enzymes, receptors, and transporters

Mode of Action

Benzamides, in general, are known to interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function.

Biochemical Pathways

Without specific target information, it’s challenging to outline the exact biochemical pathways affected by F2493-0154. Benzamides have been reported to exhibit antioxidant and antibacterial activities, suggesting that they may affect oxidative stress pathways and bacterial growth pathways .

Result of Action

The molecular and cellular effects of F2493-0154’s action are currently unknown. Given the reported antioxidant and antibacterial activities of similar benzamide compounds , it’s plausible that F2493-0154 may exhibit similar effects.

Advantages and Limitations for Lab Experiments

3,5-dimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide has several advantages for use in lab experiments. It is relatively stable, easy to synthesize, and has a low toxicity. Additionally, it can be used in a variety of cell types and tissues, making it a useful tool for studying cell signaling pathways in a wide range of contexts. However, it is important to note that this compound has several limitations. It is a relatively weak inhibitor of JNK, and its effects can be short-lived. Additionally, it has been shown to have some off-target effects, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for the use of 3,5-dimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide in scientific research. One potential direction is to further explore its effects on the regulation of cell signaling pathways. Additionally, it could be used to study the effects of environmental toxins on these pathways. It could also be used to study the effects of drugs on these pathways, or to develop new drugs that target these pathways. Additionally, it could be used to study the effects of aging on these pathways, or to develop new treatments for age-related diseases. Finally, it could be used to study the effects of nutrition on these pathways, or to develop new dietary interventions that target these pathways.

Synthesis Methods

The synthesis of 3,5-dimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide involves a multi-step process. The first step involves the preparation of 4-methyl-1,2-oxazole-3-carboxylic acid, which is accomplished by reacting 4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of sulfuric acid. The second step involves the conversion of the acid to the corresponding amide, which is accomplished by reacting it with benzamide in the presence of a base such as sodium hydroxide. The third step involves the conversion of the amide to this compound, which is accomplished by reacting it with dimethoxybenzene in the presence of a base such as sodium hydroxide.

properties

IUPAC Name

3,5-dimethoxy-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-4-6-14(7-5-13)19-10-16(22-26-19)12-21-20(23)15-8-17(24-2)11-18(9-15)25-3/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDNHQAXOHSICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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